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An In-depth Technical Guide on the Historical Methods for 2-Phenylpropylamine Synthesis

Introduction
2-Phenylpropylamine, commonly known as amphetamine, is a potent central nervous system

stimulant belonging to the phenethylamine class. First synthesized in 1887 by Romanian

chemist Lazăr Edeleanu, it was not until 1927 that its pharmacological properties were

discovered by Gordon Alles.[1][2] Historically, its synthesis has been a significant topic in

medicinal and organic chemistry, leading to the development of various synthetic routes. This

technical guide provides a detailed overview of the principal historical methods for the

synthesis of 2-phenylpropylamine, intended for an audience of researchers, scientists, and

drug development professionals. The document outlines key synthetic pathways, including the

Leuckart reaction, reductive amination, the nitropropene route, and others, presenting

experimental details and comparative data where available.

The Leuckart Reaction
The Leuckart reaction, and its variation the Leuckart-Wallach reaction, is one of the most

common and historically significant methods for synthesizing amphetamine.[3] This process

involves the reductive amination of a ketone (phenyl-2-propanone) using formic acid,

formamide, or ammonium formate as the nitrogen source and reducing agent.[4] The reaction

proceeds in two main stages: the formation of an N-formyl intermediate, followed by acid

hydrolysis to yield the final amine.[3]
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Experimental Protocol (Generalized)
A typical commercial process involves reacting phenyl-2-propanone (P2P) with formamide and

formic acid.[5][6]

Formation of N-formylamphetamine: A mixture of phenyl-2-propanone and formamide (or

ammonium formate, often with formic acid) is heated. This condensation reaction results in

the intermediate product, N-formylamphetamine.[3]

Hydrolysis: The N-formylamphetamine intermediate is then hydrolyzed, typically using a

strong acid like hydrochloric acid or sulfuric acid.[3][5]

Isolation: Following hydrolysis, the reaction mixture is made basic to liberate the free amine.

The 2-phenylpropylamine is then isolated and purified, often by distillation.[3][5]

Reaction Pathway
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Fig. 1: The Leuckart reaction pathway for amphetamine synthesis.

Reductive Amination of Phenyl-2-Propanone
Direct reductive amination of phenyl-2-propanone (P2P) is another historically prevalent

method. This approach involves reacting P2P with ammonia over a metal catalyst to form an

intermediate imine, which is then reduced to the primary amine.[7] This method is distinct from

the Leuckart reaction as it typically employs catalytic hydrogenation or other reducing agents

instead of formamide/formic acid.
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Imine Formation and Reduction: Phenyl-2-propanone is reacted with ammonia in the

presence of a reducing agent. The reaction can be performed using heterogeneous catalytic

reduction.

Catalysts and Reagents: Common catalysts include Raney nickel, palladium on carbon

(Pd/C), or platinum oxide (PtO₂), with hydrogen gas as the reducing agent.[7] Alternatively,

metal amalgams, such as aluminum-mercury amalgam, can be used for the reduction.[8]

Isolation: After the reaction is complete, the catalyst is filtered off, and the product is isolated

from the reaction mixture and purified.

Reaction Pathway

Phenyl-2-propanone

Intermediate Imine

Ammonia (NH₃) 2-Phenylpropylamine
Reducing Agent

(e.g., H₂ + Raney Ni, Al/Hg)
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Fig. 2: Reductive amination of P2P to synthesize amphetamine.

Synthesis from 1-Phenyl-2-nitropropene (P2NP)
The "nitropropene route" utilizes benzaldehyde and nitroethane as starting materials to produce

1-phenyl-2-nitropropene (P2NP), which is subsequently reduced to amphetamine.

Experimental Protocol (Generalized)
P2NP Synthesis (Henry Reaction): Benzaldehyde is condensed with nitroethane in the

presence of a basic catalyst to yield 1-phenyl-2-nitropropene.[9]

Reduction of P2NP: The nitro group of P2NP is reduced to an amine group. Various reducing

agents can accomplish this, including lithium aluminum hydride (LAH), sodium borohydride
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(NaBH₄), aluminum-mercury amalgam, or catalytic hydrogenation with catalysts like Pd/C or

PtO₂.[8]

Reaction Pathway
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Fig. 3: Synthesis of amphetamine via the nitropropene route.

Other Historical Methods
Several other methods have been historically documented for the synthesis of 2-
phenylpropylamine, though they are often less common than the routes described above.

Reduction of Phenylacetone Oxime
This two-stage method begins with the synthesis of phenylacetone oxime, which is then

reduced.

Oxime Formation: Phenylacetone is condensed with hydroxylamine hydrochloride in an

alkaline medium to form phenylacetone oxime.

Oxime Reduction: The oxime is reduced to the corresponding amine. This can be achieved

using various methods, including sodium in alcohol, lithium aluminum hydride (LiAlH₄), or

electrochemical reduction using cathodes like palladium black or nickel black.[8][10]

Synthesis from Phenylpropanolamine (PPA)
Phenylpropanolamine (norephedrine or norpseudoephedrine) can be converted to

amphetamine by deoxygenation. This route is notable for its potential to produce specific
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stereoisomers.[5][11]

Intermediate Formation: The hydroxyl group of PPA is converted into a better leaving group.

One method involves reacting PPA with thionyl chloride to form 2-amino-1-chloro-1-

phenylpropane hydrochloride.[5][12] Another approach is the acylation of the hydroxyl group

to form an O-acylated intermediate.[11]

Hydrogenation: The intermediate is then subjected to catalytic hydrogenation to remove the

chloro or acyloxy group, yielding amphetamine.[5][11]

The Ritter Reaction
The Ritter reaction can produce racemic amphetamine from allylbenzene.[13] The reaction

involves the acid-catalyzed addition of a nitrile (like methyl cyanide) to the carbocation

generated from the alkene, followed by hydrolysis of the resulting amide intermediate.[13][14]

Quantitative Data Summary
Quantitative data for historical synthesis methods can be variable and is often dependent on

the specific laboratory conditions. The table below summarizes available yield information.

Synthesis

Method

Primary

Precursors
Key Reagents Reported Yield Reference(s)

Leuckart

Reaction

Phenyl-2-

propanone

Formamide,

Formic Acid,

H₂SO₄

~60% [5][6]

Oxime Reduction Phenylacetone
Hydroxylamine,

Pd black cathode
30%

Oxime Reduction Phenylacetone
Hydroxylamine,

Ni black cathode
8-10%

Redal Reaction

(Early Method)
Not specified

Nitric acid,

Sulfuric acid
< 50% [15][16]

Conclusion
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The historical synthesis of 2-phenylpropylamine is characterized by a variety of chemical

pathways, each with distinct advantages and challenges. Early methods were often multi-step

and utilized harsh reagents.[15] The Leuckart reaction and reductive amination of phenyl-2-

propanone emerged as the most practical and widely used routes, offering relatively

straightforward procedures.[4] Other methods, such as the nitropropene route and reduction

from phenylpropanolamine, provided alternative pathways, with the latter being particularly

useful for stereoselective synthesis.[5][9][11] This guide has provided a technical overview of

these foundational methods, reflecting the ingenuity of organic chemists throughout the 20th

century.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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